P-Glycoprotein Inhibitory Potency: 2-Aminobenzofuran Derivative 43 vs. Verapamil in MDR Reversal
A structure-activity relationship (SAR) study of novel 2-aminobenzofuran derivatives identified compound 43 as the most potent P-gp inhibitor in the series, demonstrating P-gp inhibitory activity at 5 μM increased by 11.12-fold relative to baseline [1]. When benchmarked against verapamil—a first-generation P-gp inhibitor and clinical reference standard—compound 43 was 3.6-fold stronger in direct comparison [1]. Furthermore, at 2.5 μM, compound 43 sensitized Flp-In-293/MDR cells toward doxorubicin by 26.43-fold, toward vincristine by 17.95-fold, and toward paclitaxel by 13.68-fold [1]. In the resistant KBvin cancer cell line, sensitization toward vincristine reached 246.43-fold [1].
| Evidence Dimension | P-gp inhibitory activity fold-increase |
|---|---|
| Target Compound Data | Compound 43 (2-aminobenzofuran derivative): 11.12-fold increase in P-gp inhibitory activity at 5 μM |
| Comparator Or Baseline | Verapamil: baseline comparator; Compound 43 was 3.6-fold stronger than verapamil |
| Quantified Difference | 3.6-fold superior to verapamil; sensitization of resistant cells to doxorubicin by 26.43-fold at 2.5 μM |
| Conditions | In vitro P-gp inhibition assay; Flp-In-293/MDR and KBvin resistant cancer cell lines |
Why This Matters
This direct head-to-head superiority over verapamil establishes the 2-aminobenzofuran scaffold as a privileged chemotype for developing next-generation P-gp inhibitors to overcome multidrug resistance in oncology.
- [1] Chen CY, Lin CM, Lin HC, Huang CF, Lee CY, Si Tou TC, Hung CC, Chang CS. Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors. Eur J Med Chem. 2017 Jan 5;125:1023-1035. doi: 10.1016/j.ejmech.2016.08.044. PMID: 27810590. View Source
